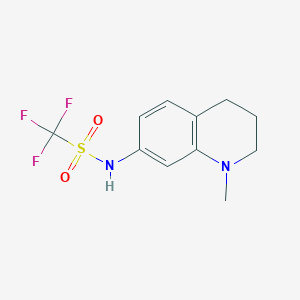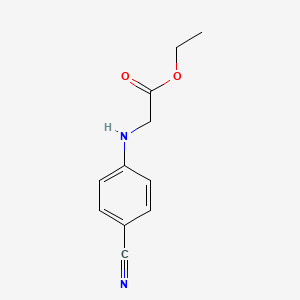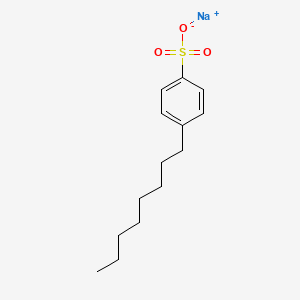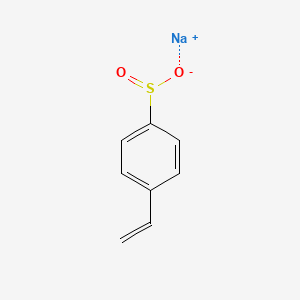
(2-Iodoethyl)cyclopropane
Overview
Description
“(2-Iodoethyl)cyclopropane” is an organic compound with the molecular formula C5H9I and a molecular weight of 196.03 . It is also known as Iodoethylcyclopropane, Cyclopropyl ethyl iodide, or 2-Iodocyclopropylethane. It is used in medicinal and chemical research.
Synthesis Analysis
The synthesis of “(2-Iodoethyl)cyclopropane” can be achieved from 2-Cyclopropylethanol . More detailed information about the synthesis process could not be found in the search results.Molecular Structure Analysis
The InChI code for “(2-Iodoethyl)cyclopropane” is 1S/C5H9I/c6-4-3-5-1-2-5/h5H,1-4H2 . The compound has a molecular weight of 196.03 .It has a predicted boiling point of 163.9±9.0 °C and a predicted density of 1.787±0.06 g/cm3 .
Scientific Research Applications
Synthesis Methods and Reactivity
- Facile Preparation Approaches : Cyclopropanes, including derivatives like (2-Iodoethyl)cyclopropane, can be efficiently synthesized. For instance, using zinc powder in specific conditions allows the formation of cyclopropanes from various 2-iodoethyl-substituted olefins and 1,3-dihalopropanes (Sakuma & Togo, 2005).
- Ring-Opening Reactions : Donor-acceptor cyclopropanes, which may include (2-Iodoethyl)cyclopropane derivatives, can undergo ring-opening 1,3-dichlorination, a reaction that has been studied with various donors and acceptor moieties (Garve et al., 2014).
Applications in Organic Synthesis
- In Enantioselective Synthesis : Cyclopropanes, including (2-Iodoethyl)cyclopropane, are used in the enantioselective synthesis of various compounds. These synthesis methods include halomethylmetal-mediated cyclopropanation reactions and nucleophilic addition-ring closure sequences (Lebel et al., 2003).
- As Building Blocks in Drug Discovery : Cyclopropane-containing compounds are important in medicinal chemistry. Strategies have been developed for preparing a diverse collection of cyclopropane-containing lead-like compounds, fragments, and building blocks for drug discovery (Chawner et al., 2017).
Versatility in Chemistry
- Diverse Synthesis Methods : There are various methods for the synthesis of donor-acceptor cyclopropanes, which could include (2-Iodoethyl)cyclopropane. These methods demonstrate the versatility of cyclopropanes as chemical building blocks in organic synthesis (Tomilov et al., 2018).
- Metal-Free Cyclopropanation : A metal-free approach to synthesizing cyclopropanes has been developed, demonstrating the versatility and efficiency of cyclopropane synthesis in the presence of hypervalent iodine (Duan et al., 2016).
Biological and Medicinal Relevance
- Bioactive Applications : Cyclopropane derivatives, potentially including (2-Iodoethyl)cyclopropane, are known for a wide range of biological properties. These include enzyme inhibition and antimicrobial, antifungal, and antiviral activities (Salaün, 2000).
- In Natural Product Synthesis : Cyclopropane-based strategies are instrumental in the synthesis of natural products, showcasing their important role in the development of biologically active compounds (Tang & Qin, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopropane-containing compounds are known to interact with various pharmacological targets, modifying their activity . The specific targets for (2-Iodoethyl)cyclopropane could be determined through further experimental studies.
Mode of Action
Cyclopropane-containing compounds are known to impose conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the interaction of (2-Iodoethyl)cyclopropane with its targets, leading to changes in their activity.
Biochemical Pathways
Cyclopropane-containing compounds are known to influence various biochemical pathways
properties
IUPAC Name |
2-iodoethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c6-4-3-5-1-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQDOZPSDGYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624181 | |
| Record name | (2-Iodoethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodoethyl)cyclopropane | |
CAS RN |
335449-19-9 | |
| Record name | (2-Iodoethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Iodoethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)











